

Application Notes and Protocols: Assessing the Synergy of BDM91270 with Conventional Antibiotics

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Compound of Interest

Compound Name: BDM91270

Cat. No.: B12377587

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Introduction

The rise of multidrug-resistant (MDR) bacteria presents a significant global health challenge. A promising strategy to combat resistance is the use of combination therapies where a non-antibiotic compound potentiates the effect of existing antibiotics. This document provides detailed protocols for assessing the synergistic potential of a novel compound, **BDM91270**, with conventional antibiotics. The described experimental designs are fundamental in preclinical drug development and aim to quantify the nature of the interaction between two or more antimicrobial agents.

The primary methods covered are the checkerboard assay for determining the Fractional Inhibitory Concentration (FIC) index and the time-kill curve assay to assess the dynamics of bacterial killing.[1][2] Furthermore, this guide outlines a general approach to investigate the potential molecular mechanisms underlying any observed synergy.

Checkerboard Assay Protocol

The checkerboard assay is a widely used in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of a combination of antimicrobial agents.[3][4]

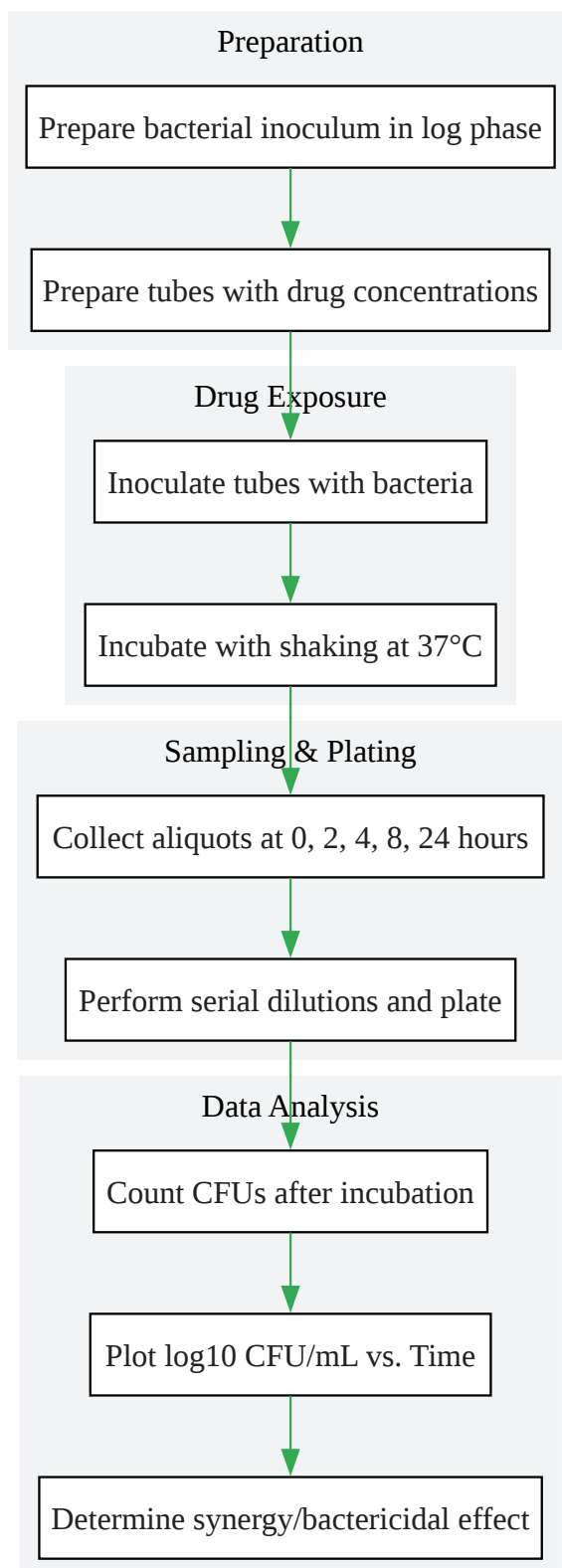
Principle

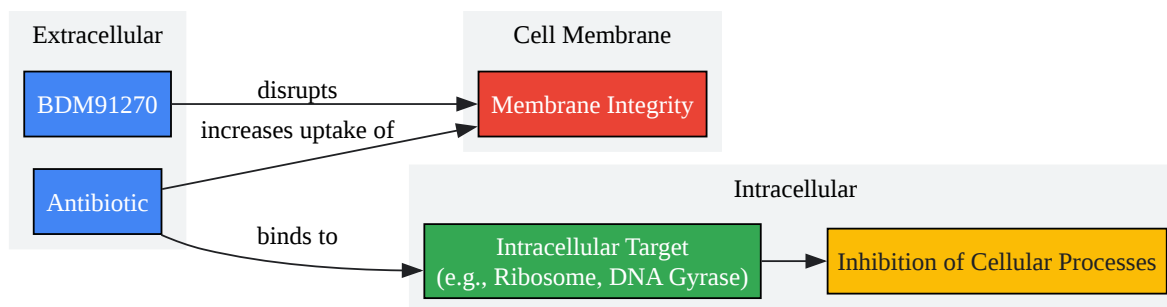
The checkerboard method involves testing serial dilutions of two compounds, in this case, **BDM91270** and a conventional antibiotic, both alone and in combination against a bacterial strain. The resulting pattern of growth inhibition is used to calculate the Fractional Inhibitory Concentration (FIC) index.

Materials

- **BDM91270** stock solution of known concentration
- Antibiotic stock solution of known concentration
- Appropriate bacterial strain (e.g., a clinically relevant MDR strain)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Multichannel pipette
- Spectrophotometer (for measuring optical density at 600 nm)
- Incubator

Experimental Workflow





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